molecular formula C14H14F3N5 B6470407 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640830-01-7

2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6470407
CAS No.: 2640830-01-7
M. Wt: 309.29 g/mol
InChI Key: LFTRAKPFRQOJJM-UHFFFAOYSA-N
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Description

2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a trifluoromethyl group on the pyridine ring.

Preparation Methods

The synthesis of 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the trifluoromethyl group and the pyrimidine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine or pyrimidine rings.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its neuroprotective and anti-inflammatory effects . The compound may also modulate signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c15-14(16,17)12-10-11(2-5-18-12)21-6-8-22(9-7-21)13-19-3-1-4-20-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTRAKPFRQOJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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